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Compound of Interest

Compound Name: 1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014 Get Quote

A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 1-(5-Bromopyridin-2-
yl)piperazine, offering a comparative analysis with 1-(Pyridin-2-yl)piperazine and 1-(4-

Bromophenyl)piperazine. This guide provides researchers, scientists, and drug development

professionals with key spectral data, standardized experimental protocols, and a logical

workflow for structural elucidation.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 1-(5-Bromopyridin-2-yl)piperazine. For a thorough understanding of

structure-activity relationships and the influence of aromatic systems and substituents on

chemical shifts, a direct comparison is made with two key analogues: 1-(Pyridin-2-

yl)piperazine, which lacks the bromine substituent, and 1-(4-Bromophenyl)piperazine, where

the pyridine ring is replaced by a brominated phenyl ring. All spectral data is presented in

standardized tables for clear comparison.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million

(ppm) for 1-(5-Bromopyridin-2-yl)piperazine and its selected analogues. The data for 1-(5-
Bromopyridin-2-yl)piperazine is predicted data, as experimental data is not readily available

in published literature. Data for the comparator compounds is derived from experimental

sources.

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Compound
Pyridine/Phenyl
Protons

Piperazine Protons
(N-CH₂) - Proximal
to Ring

Piperazine Protons
(N-CH₂) - Distal to
Ring

1-(5-Bromopyridin-2-

yl)piperazine

(Predicted)

H-3: ~6.55 (d), H-4:

~7.55 (dd), H-6: ~8.15

(d)

~3.50 (t) ~3.00 (t)

1-(Pyridin-2-

yl)piperazine[1][2]

H-3: 6.64 (d), H-4:

7.48 (t), H-5: 6.60 (t),

H-6: 8.18 (d)

3.48 (t) 3.02 (t)

1-(4-

Bromophenyl)piperazi

ne[3]

H-2'/H-6': 6.82 (d), H-

3'/H-5': 7.35 (d)
3.16 (m) 2.96 (m)

Solvent: CDCl₃ for 1-(Pyridin-2-yl)piperazine, DMSO-d₆ for 1-(4-Bromophenyl)piperazine

derivative. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of

doublets.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound
Pyridine/Phenyl
Carbons

Piperazine Carbons
(N-CH₂) - Proximal
to Ring

Piperazine Carbons
(N-CH₂) - Distal to
Ring

1-(5-Bromopyridin-2-

yl)piperazine

(Predicted)

C-2: ~158.5, C-3:

~108.0, C-4: ~140.5,

C-5: ~115.0, C-6:

~148.0

~45.0 ~45.5

1-(Pyridin-2-

yl)piperazine[2][4]

C-2: 159.4, C-3:

107.1, C-4: 137.6, C-

5: 113.2, C-6: 148.1

45.4 45.9

1-(4-

Bromophenyl)piperazi

ne[3]

C-1': 150.7, C-2'/C-6':

117.7, C-3'/C-5':

131.9, C-4': 110.6

50.1 48.5
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Solvent: CDCl₃ for 1-(Pyridin-2-yl)piperazine, DMSO-d₆ for 1-(4-Bromophenyl)piperazine

derivative.

Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for

accurate and reproducible results.

1. Sample Preparation

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a more

concentrated sample of 50-100 mg is recommended.

Solvent: Select a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl

sulfoxide-d₆ (DMSO-d₆)) that completely dissolves the sample. The typical volume is 0.6-0.7

mL.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (δ = 0.00 ppm) in organic solvents.[5]

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

solution through a pipette containing a small plug of glass wool or cotton directly into a clean,

dry 5 mm NMR tube.

2. NMR Data Acquisition

Instrumentation: Spectra can be recorded on a standard NMR spectrometer, for example, a

Bruker 300 MHz or 400 MHz Avance spectrometer.[1]

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans for samples of moderate concentration.

¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to several thousand scans may be necessary, depending on the

sample's concentration.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the NMR analysis process, from initial

sample handling to final spectral interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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